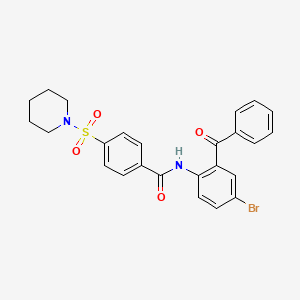
4-Phenylcycloheptan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylcycloheptan-1-amine hydrochloride is a chemical compound with the CAS Number: 2126178-43-4 . It has a molecular weight of 225.76 . The IUPAC name for this compound is this compound . It is typically stored at room temperature . The physical form of this compound is a powder .
Synthesis Analysis
The synthesis of amines like this compound can involve several methods . These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19N.ClH/c14-13-8-4-7-12 (9-10-13)11-5-2-1-3-6-11;/h1-3,5-6,12-13H,4,7-10,14H2;1H . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Prodrug Carrier Applications
One study explores the use of 6-carboxycellulose (OC) as a prodrug carrier for amine drugs, using Phenylpropanolamine hydrochloride as a model. The study demonstrates that OC can be covalently linked to amine drugs, offering a macromolecular prodrug delivery system. This application is significant for enhancing drug solubility, stability, and controlled release (Zhu, Kumar, & Banker, 2001).
Synthesis of Novel Compounds
Research on the synthesis of 4-Silacyclohexan-1-ones and related compounds highlights their use as versatile building blocks for further chemical synthesis. These compounds, containing silicon protecting groups, are crucial for developing new chemical entities with potential applications in materials science and pharmaceuticals (Fischer, Burschka, & Tacke, 2014).
Diversity-Oriented Synthesis
Another study presents a diversity-oriented synthesis approach for dipeptide mimetic compounds, employing microwave-assisted reactions. This methodology allows for the rapid synthesis of structurally diverse compounds with potential bioactivities, highlighting the role of 4-Phenylcycloheptan-1-amine hydrochloride derivatives in facilitating efficient and versatile synthetic routes (Shi et al., 2011).
Kinetics and Mechanism Studies
Research into the kinetics and mechanism of aminolysis reactions involving chloroformates provides insights into the reactivity and interaction patterns of related compounds. Such studies are fundamental for understanding reaction pathways and designing more efficient synthetic processes (Castro et al., 1999).
Inhibitor Studies
A study on 4-(p-Bromophenyl)-bicyclo(2,2,2)octan-1-amine demonstrates its potency as an antagonist in neuropharmacological models. This research provides a foundation for developing novel therapeutics targeting neurotransmitter systems (Fuller et al., 1978).
Safety and Hazards
The safety information for 4-Phenylcycloheptan-1-amine hydrochloride indicates that it has some hazards associated with it . The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4-phenylcycloheptan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c14-13-8-4-7-12(9-10-13)11-5-2-1-3-6-11;/h1-3,5-6,12-13H,4,7-10,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFRTLNKBQIMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC(C1)N)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2886653.png)
![3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2886654.png)
![N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2886655.png)




![N-(4-acetylphenyl)-5-[(phenylthio)methyl]-2-furancarboxamide](/img/structure/B2886662.png)
![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2886668.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2886672.png)
![N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide](/img/structure/B2886673.png)
![methyl 3-[6-(butan-2-ylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2886674.png)
![3-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2886675.png)